molecular formula C9H6F2N2O2 B1463497 5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol CAS No. 1251950-58-9

5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol

Cat. No.: B1463497
CAS No.: 1251950-58-9
M. Wt: 212.15 g/mol
InChI Key: GLFFKBACPQWXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol is a useful research compound. Its molecular formula is C9H6F2N2O2 and its molecular weight is 212.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring is a common motif in medicinal chemistry due to its potential pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this particular compound based on recent research findings.

The molecular formula of this compound is C₉H₆F₂N₂O₂ with a molecular weight of 212.16 g/mol. Its melting point ranges from 103°C to 105°C . The structure features a difluorophenyl group which may enhance its biological activity through various mechanisms.

Antibacterial Activity

Research has shown that oxadiazole derivatives possess significant antibacterial properties. A study focusing on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain oxadiazole derivatives could inhibit bacterial growth effectively at concentrations as low as 50 µg/mL .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacteria TestedMIC (µg/mL)
Compound AE. coli50
Compound BStaphylococcus aureus100
This compoundTBD

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. A recent study indicated that specific derivatives exhibited IC50 values ranging from 5.55 µM to 35.58 µM against these cell lines .

Table 2: Cytotoxicity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound IMCF-75.55
Compound IIHepG235.58
This compoundTBD

The biological activity of oxadiazoles can be attributed to their ability to interact with various biological targets. For instance, some studies suggest that they may induce apoptosis in cancer cells by modulating pathways involving p53 and caspase activation . Additionally, molecular docking studies have indicated strong interactions between the oxadiazole moiety and target proteins involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. The findings highlighted that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various substituted oxadiazoles on human cancer cell lines. The results indicated that modifications in the substituent groups significantly affected the cytotoxicity profiles.

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-6-2-1-5(7(11)4-6)3-8-12-13-9(14)15-8/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFKBACPQWXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Reactant of Route 2
Reactant of Route 2
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Reactant of Route 3
Reactant of Route 3
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Reactant of Route 4
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Reactant of Route 5
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol
Reactant of Route 6
5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.